Haloperidol dodecanoate

Description

Evolution of Prodrug Concepts for Sustained Delivery

The concept of prodrugs has evolved significantly from simple chemical modifications to sophisticated, targeted delivery systems. ijpsjournal.com Initially, prodrugs were primarily designed to improve fundamental properties like aqueous solubility or oral absorption. nih.gov The traditional approach often involved covalently linking the parent drug to hydrophilic or lipophilic functional groups. nih.gov

The development of long-acting injectables represents a key evolution in prodrug strategy, shifting the focus to controlling the rate of drug release for sustained therapeutic action. aapsnewsmagazine.orgslideshare.net This was a departure from merely enhancing absorption to engineering the drug's release profile over long durations. Early LAI products, first approved in the 1950s, included formulations based on oil solutions and aqueous suspensions. americanpharmaceuticalreview.com A pivotal strategy that emerged was the esterification of a parent drug with a long-chain fatty acid. nih.gov This modification significantly increases the drug's lipophilicity, allowing it to be dissolved in an oil-based vehicle for intramuscular injection. nih.govscispace.com The resulting oil depot at the injection site then slowly releases the prodrug, which is subsequently hydrolyzed in the body to the active parent compound. nih.goveuropa.eu This "oil depot" strategy became a cornerstone for developing long-acting formulations of various drugs, particularly in the field of antipsychotics. nih.govscispace.com

Strategic Design Principles for Ester-Based Prodrugs

Ester-based prodrugs are a cornerstone of long-acting injectable technology, designed to enhance lipophilicity and control the release of a parent drug. scirp.orgscirp.org The primary design principle involves masking polar functional groups, such as hydroxyl or carboxylic acid moieties on the parent drug, through esterification. researchgate.net This chemical modification is particularly effective for creating formulations intended for intramuscular depot injection.

The strategic design involves several key considerations:

Increased Lipophilicity: By attaching a lipophilic promoiety, typically a fatty acid, to the parent drug, the resulting ester prodrug becomes highly soluble in oil vehicles and less soluble in aqueous environments. nih.govscispace.com This property is crucial for the formulation of an oil-based depot.

Controlled Hydrolysis: The ester bond is designed to be stable in the oily vehicle but susceptible to cleavage by endogenous esterase enzymes present in tissues and blood once the prodrug partitions out of the depot. scirp.orgnih.gov This enzymatic hydrolysis regenerates the active parent drug. scirp.org

Tuning Release Rate: The rate of drug release can be modulated by altering the properties of the ester promoiety. nih.gov For instance, adjusting the length of the fatty acid chain can tune the prodrug's partitioning between the oil vehicle and the surrounding aqueous environment, thereby controlling its release and subsequent hydrolysis rate. nih.gov Longer alkyl chains generally lead to more sustained plasma concentrations. nih.gov

Vehicle Formulation: The choice of the oil vehicle (e.g., sesame oil) is critical. fresenius-kabi.us The prodrug must be highly soluble in the vehicle to allow for a concentrated formulation, and the vehicle itself must be biocompatible and allow for the slow release of the prodrug from the injection site. nih.govnih.gov

| Design Principle | Mechanism | Objective |

|---|---|---|

| Masking Polar Groups | Covalent ester linkage to a hydroxyl or carboxyl group on the parent drug. researchgate.net | Increase lipophilicity and reduce aqueous solubility. |

| Increased Lipophilicity | Esterification with long-chain fatty acids (e.g., decanoate). nih.govscispace.com | Enhance solubility in an oil vehicle for depot formulation. nih.gov |

| Controlled Release from Depot | Slow partitioning of the lipophilic prodrug from the oil vehicle into the aqueous physiological environment. nih.gov | Achieve sustained release over an extended period. |

| Enzymatic Bioactivation | Hydrolysis of the ester bond by endogenous esterases to release the active parent drug. scirp.orgscirp.org | Ensure conversion to the pharmacologically active form in vivo. |

| Modulation of Release Kinetics | Varying the length and structure of the fatty acid chain. nih.gov | Fine-tune the duration of drug action. |

Haloperidol (B65202) Dodecanoate (B1226587) as a Model for Long-Acting Injectable Development

Haloperidol dodecanoate, also known as haloperidol decanoate (B1226879), serves as a classic model for the development of ester-based, long-acting injectable prodrugs. scispace.commdpi.com It is the decanoate ester of haloperidol, a butyrophenone (B1668137) antipsychotic. fresenius-kabi.usnih.gov The parent drug, haloperidol, contains a hydroxyl group that provides a site for esterification. nih.gov

The synthesis of this compound involves the chemical linkage of haloperidol to decanoic acid, transforming the parent molecule into a highly lipophilic prodrug. scispace.com This modification drastically reduces its water solubility, making it almost insoluble in water, while rendering it soluble in organic solvents and oil vehicles like sesame oil. fresenius-kabi.usfda.govfda.gov This change in physicochemical properties is the foundation of its long-acting formulation. When administered in an oil vehicle, it forms a depot in the muscle tissue. europa.eu From this depot, the prodrug is slowly released and subsequently hydrolyzed by tissue esterases back to its active form, haloperidol. europa.eunih.gov

Research has explored the relationship between the alkyl chain length of haloperidol esters and their rate of hydrolysis. One study synthesized five different ester prodrugs of haloperidol (ethanoate, propanoate, butanoate, octanoate, and decanoate) and measured their hydrolysis rates in the presence of porcine liver esterase, which serves as a model for human esterases. nih.govresearchgate.net The findings showed that all synthesized prodrugs were hydrolyzed back to haloperidol. nih.gov Further in vitro research using various cell cultures confirmed that this compound is concentrated within cells and then hydrolyzed to haloperidol, demonstrating the mechanism of bioactivation at a cellular level. nih.gov These studies underscore how the prodrug strategy, exemplified by this compound, enables the conversion of a drug into a long-acting formulation through precise chemical modification and formulation design.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C31H41ClFNO3 | nih.gov |

| Molecular Weight | 530.1 g/mol | nih.gov |

| Description | The decanoate ester of haloperidol. | nih.gov |

| Water Solubility | Almost insoluble (0.01 mg/mL). | fresenius-kabi.usfda.gov |

| Solvent Solubility | Soluble in most organic solvents. | fresenius-kabi.usfda.gov |

| Haloperidol Ester Prodrug | Key Research Finding | Reference |

|---|---|---|

| Haloperidol Ethanoate (C2) | Synthesized and confirmed to hydrolyze in the presence of porcine liver esterase. | nih.govresearchgate.net |

| Haloperidol Propanoate (C3) | Synthesized and confirmed to hydrolyze in the presence of porcine liver esterase. | nih.govresearchgate.net |

| Haloperidol Butanoate (C4) | Synthesized and confirmed to hydrolyze in the presence of porcine liver esterase. | nih.govresearchgate.net |

| Haloperidol Octanoate (C8) | Showed the maximum rate of hydrolysis among the tested esters (C2, C3, C4, C8, C10) in the presence of porcine liver esterase. | nih.govresearchgate.net |

| Haloperidol Decanoate (C10) | Hydrolyzed by porcine liver esterase and various cell cultures (e.g., isolated rat liver cells), confirming cellular bioactivation. Studies suggest prodrugs with smaller or branched chains might be useful for sustained release. | nih.govnih.govnih.gov |

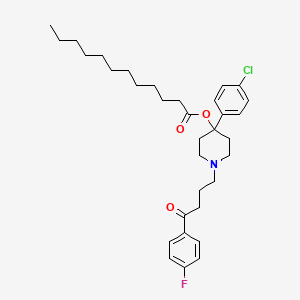

Structure

2D Structure

Properties

IUPAC Name |

[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H45ClFNO3/c1-2-3-4-5-6-7-8-9-10-13-32(38)39-33(28-16-18-29(34)19-17-28)22-25-36(26-23-33)24-11-12-31(37)27-14-20-30(35)21-15-27/h14-21H,2-13,22-26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYWQCYEKYWTOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40215454 | |

| Record name | Haloperidol dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65135-24-2 | |

| Record name | Haloperidol dodecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065135242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Haloperidol dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALOPERIDOL DODECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J33DSN8HEK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Structural Elucidation of Haloperidol Dodecanoate

Synthetic Pathways for Haloperidol (B65202) Esterification

The primary method for synthesizing haloperidol dodecanoate (B1226587) involves the esterification of haloperidol with decanoic acid or its derivatives. google.com This process creates an ester linkage, resulting in a more lipophilic molecule with a prolonged release profile when administered intramuscularly.

One common synthetic route is the acylation of haloperidol with decanoyl chloride. google.com This reaction is typically carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. google.comorientjchem.org The reaction can be performed in a suitable organic solvent like propanone or N,N-dimethylformamide. google.comgoogle.com

Another approach involves the use of carbodiimide-mediated coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate the ester bond formation between haloperidol and decanoic acid. This method is often preferred as it avoids the generation of acidic byproducts. The efficiency of this reaction can be enhanced by the addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Optimization of Esterification Reaction Conditions

Optimizing the reaction conditions is crucial for maximizing the yield and purity of haloperidol dodecanoate. Key parameters that are often adjusted include the reaction temperature, time, and the stoichiometry of the reactants.

For the acyl chloride method, the reaction may be heated to reflux for several hours to ensure complete conversion. google.com For instance, one procedure describes refluxing the mixture of haloperidol, N,N-diethylethanamine, and decanoyl chloride in propanone for 18 hours. google.com Another example involves stirring the reactants at 60°C overnight. google.com The use of an excess of decanoyl chloride can also drive the reaction towards completion.

Table 1: Example of Reaction Conditions for Acyl Chloride Method

| Parameter | Value |

|---|---|

| Reactants | Haloperidol, Decanoyl Chloride, Triethylamine |

| Solvent | Propanone |

| Temperature | Reflux |

This table presents a sample set of reaction conditions and is for illustrative purposes only.

Purification and Isolation Techniques for this compound

Following the synthesis, purification of the crude product is essential to remove unreacted starting materials, byproducts, and other impurities. A common purification technique is column chromatography. google.com Silica (B1680970) gel is often used as the stationary phase, and a mixture of solvents like ethyl acetate (B1210297) and hexane (B92381) can be employed as the mobile phase.

After chromatographic purification, the solvent is typically evaporated under reduced pressure to yield the purified this compound, which often presents as a viscous oil. google.com In some cases, trituration with a solvent like 1,1'-oxybisethane is used to separate the product from byproducts such as triethylamine hydrochloride. google.com

Spectroscopic and Chromatographic Characterization Methods

A variety of analytical techniques are employed to confirm the structure and assess the purity of the synthesized this compound.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental for structural elucidation. researchgate.net ¹H NMR provides information about the chemical environment of the hydrogen atoms in the molecule, confirming the presence of both the haloperidol and dodecanoate moieties. MS analysis confirms the molecular weight of the compound. researchgate.net

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for purity assessment and the separation of related substances. mdpi.com

Advanced Analytical Techniques for Purity Assessment

Stability-indicating HPLC methods are crucial for separating this compound from potential degradation products and process-related impurities. ijper.org These methods often utilize C18 columns. mdpi.comijper.org A chemometric-assisted approach, employing experimental designs, has been used to develop and optimize an HPLC method capable of separating thirteen known impurities of this compound. ijper.org The mobile phase in such methods can consist of a buffer solution (e.g., tetra butyl ammonium (B1175870) hydrogen sulphate/1-decane sulfonate sodium) and an organic modifier like acetonitrile, often using a gradient elution. ijper.org

Method validation according to the International Council for Harmonisation (ICH) guidelines is essential to ensure the method is specific, accurate, linear, and precise. mdpi.comijper.org

Identification of Potential Synthesis-Related Impurities

During the synthesis and storage of this compound, various impurities can arise. These can include unreacted haloperidol, residual solvents, and byproducts from side reactions. Forced degradation studies, involving exposure to acidic, basic, oxidative, and photolytic stress, are performed to identify potential degradation products. mdpi.com

One identified impurity is dechloro haloperidol decanoate (B1226879), where the chlorine atom on the phenyl ring is replaced by a hydrogen atom. The development of analytical methods has been challenged by the presence of "ghost peaks" or artifacts, which can interfere with accurate quantification, particularly in gradient elution methods. ijper.org

Solid-State Chemistry and Polymorphism Research

The solid-state properties of active pharmaceutical ingredients can significantly impact their stability, solubility, and bioavailability. While this compound is often handled as a viscous oil, research into its solid-state chemistry, including potential polymorphism, is an important area of study. Polymorphs are different crystalline forms of the same compound, which can exhibit different physicochemical properties.

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), can be used to study the thermal stability and characterize the solid-state properties of haloperidol and its derivatives. mdpi.com For instance, studies on haloperidol have determined its melting temperature to be around 150 °C. mdpi.com While specific polymorphism studies on this compound are not extensively detailed in the provided context, this remains a relevant area for pharmaceutical development to ensure consistent product quality and performance.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 1,1'-oxybisethane |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 4-dimethylaminopyridine (DMAP) |

| Acetonitrile |

| Decanoic acid |

| Decanoyl chloride |

| Dicyclohexylcarbodiimide (DCC) |

| Haloperidol |

| This compound |

| N,N-diethylethanamine |

| N,N-dimethylformamide |

| Propanone |

| Tetra butyl ammonium hydrogen sulphate |

| Triethylamine |

| dechloro haloperidol decanoate |

| ethyl acetate |

| hexane |

| hydrochloric acid |

Crystalline and Amorphous Forms of this compound

This compound, the decanoate ester of haloperidol, is a compound that can exist in different solid-state forms, primarily as crystalline and amorphous solids. The parent compound, haloperidol, is described as a white to faintly yellowish, amorphous or microcrystalline powder. medcentral.comnih.gov The dodecanoate ester itself is a white to pale yellow crystalline powder with a melting point of approximately 42°C. amazonaws.com

The solid-state form of an active pharmaceutical ingredient (API) is critical as it governs various physicochemical properties. While this compound is typically produced in a crystalline form, amorphous solids can also be generated. researchgate.net Amorphous forms lack a long-range ordered molecular structure, whereas crystalline forms (polymorphs) have a defined, repeating three-dimensional lattice structure. researchgate.netupertis.ac.id

The characterization of these forms relies on various analytical techniques. X-ray powder diffraction (XRPD) is a primary method used to distinguish between the highly ordered structure of a crystal, which produces a unique pattern of sharp diffraction peaks, and the disordered nature of an amorphous solid, which results in a broad, diffuse halo. researchgate.net Techniques like Differential Scanning Calorimetry (DSC) can identify thermal events such as melting points for crystalline forms and glass transitions for amorphous materials. Spectroscopic methods, including Raman spectroscopy, can also detect differences in the vibrational modes of the molecules, which are sensitive to their solid-state environment. researchgate.net

Research has shown that during the dissolution of related haloperidol salts, conversion between solid forms can occur. For instance, studies on haloperidol mesylate revealed that it could precipitate into a mixture of crystalline haloperidol free base and an amorphous solid. researchgate.net This highlights the potential for this compound to exist in multiple forms, each with distinct physical properties.

Table 1: Comparison of Crystalline and Amorphous Solid-State Properties

| Property | Crystalline this compound | Amorphous this compound |

| Structure | Ordered, long-range molecular lattice | Disordered, random molecular arrangement |

| Physical Appearance | White to pale yellow crystalline powder amazonaws.com | Typically a powder |

| Melting Point | Sharp, well-defined (approx. 42°C) amazonaws.com | No sharp melting point; exhibits a glass transition |

| XRPD Pattern | Characteristic sharp peaks researchgate.net | Broad, diffuse halo researchgate.net |

| Thermodynamic Stability | Generally more stable | Metastable, tends to recrystallize over time |

| Solubility | Lower apparent solubility upertis.ac.id | Higher apparent solubility upertis.ac.id |

Impact of Polymorphism on Pharmaceutical Performance

Polymorphism, the ability of a solid material to exist in more than one crystalline form, significantly influences the pharmaceutical performance of a drug. Different polymorphs of the same compound can exhibit variations in key properties such as solubility, dissolution rate, and stability, which in turn affect bioavailability. upertis.ac.id

The amorphous form of a drug typically exhibits higher kinetic solubility and a faster dissolution rate compared to its more stable crystalline counterparts. upertis.ac.id This is because the amorphous state has higher internal energy and does not require the additional energy needed to break down a stable crystal lattice. However, this advantage is often offset by the physical instability of the amorphous form, which has a thermodynamic tendency to convert to a more stable, less soluble crystalline form over time.

In the context of this compound, which is formulated as an oil-based, long-acting injectable depot, the dissolution rate is a key factor controlling the drug's release. drugbank.comnih.gov The ester is administered intramuscularly, where it forms a depot from which the active moiety is slowly released and subsequently hydrolyzed by endogenous esterases to yield haloperidol. nih.gov The rate of this process is governed by the dissolution of the ester from the oil vehicle into the surrounding aqueous environment of the muscle tissue.

While specific studies detailing different polymorphs of this compound and their direct impact on its release from an oil depot are not extensively available, the principles of polymorphism are directly applicable. A more soluble form (such as an amorphous or a metastable crystalline form) would be expected to dissolve and hydrolyze faster, leading to a quicker onset and potentially shorter duration of action. Conversely, a highly stable, less soluble crystalline form would dissolve more slowly, resulting in a more prolonged release profile. Therefore, controlling the solid-state form of this compound during manufacturing is essential to ensure a consistent and predictable pharmacokinetic profile. nih.gov

Table 2: Influence of Solid-State Form on Pharmaceutical Performance

| Parameter | Crystalline Form | Amorphous Form | Implication for this compound |

| Solubility | Lower | Higher upertis.ac.id | Affects the rate of release from the oil depot into the aqueous biological environment. |

| Dissolution Rate | Slower | Faster upertis.ac.id | A primary controller of the drug release rate from the intramuscular depot. nih.gov |

| Bioavailability | Potentially lower/slower onset | Potentially higher/faster onset | The rate of haloperidol appearance in plasma is dependent on the dissolution and hydrolysis of the ester. nih.gov |

| Physical Stability | High (thermodynamically stable) | Low (metastable) | Ensures consistent product performance and shelf-life; prevents conversion to a less soluble form. |

Analytical Methodologies for Haloperidol Dodecanoate and Its Metabolites

Development and Validation of Stability-Indicating Methods

Stability-indicating methods are crucial for determining the shelf-life of a drug product by providing evidence on how the quality of the drug substance and drug product varies with time under the influence of various environmental factors.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a cornerstone technique for the quantitative analysis of haloperidol (B65202) dodecanoate (B1226587). Stability-indicating HPLC methods are specifically developed to separate the intact drug from any potential degradation products and impurities that may form under stress conditions such as exposure to acid, base, oxidation, heat, and light. mdpi.comnih.gov

A common approach involves using a reversed-phase C18 column. mdpi.comijper.orgresearchgate.net For instance, one validated method utilized a Hypersil BDS C18 column (100 x 4.0 mm, 3-µm) with a mobile phase consisting of a tetrabutylammonium (B224687) hydrogen sulphate/1-decane sulphonate sodium buffer solution and acetonitrile, employing a linear gradient elution at a flow rate of 1.4 mL/min. ijper.org Another method for haloperidol and its related compounds used a mobile phase of methanol (B129727) and phosphate (B84403) buffer (pH 9.8) in a 90:10 (v/v) ratio. mdpi.comresearchgate.net The detection is typically carried out using a UV detector, often at wavelengths around 230 nm or 254 nm. scielo.bruspbpep.com

Validation of these HPLC methods is performed in accordance with International Council for Harmonisation (ICH) guidelines, assessing parameters like linearity, precision, accuracy, specificity, and robustness. mdpi.comresearchgate.netich.org Linearity is often established over a concentration range relevant to the assay, for example, from 1 to 50 µg/mL, consistently yielding high correlation coefficients (R² > 0.999). mdpi.comresearchgate.net Accuracy is confirmed by recovery studies, with results typically falling within 98-102%. jpsbr.org Precision is evaluated through repeatability and intermediate precision, with the relative standard deviation (%RSD) generally being less than 2%. researchgate.netjpsbr.org

| Parameter | Condition | Reference |

|---|---|---|

| Column | Hypersil BDS C18 (100 x 4.0 mm, 3 µm) | ijper.org |

| Mobile Phase | Tetrabutylammonium hydrogen sulphate/1-decane Sulphonate sodium buffer and Acetonitrile (gradient) | ijper.org |

| Flow Rate | 1.4 mL/min | ijper.org |

| Detection | UV at 230 nm | uspbpep.com |

| Linearity Range | 1-50 µg/mL | mdpi.comresearchgate.net |

| Accuracy (Recovery) | 98.8% to 100.8% | jpsbr.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Degradation Product Identification

While HPLC is excellent for quantification, LC-MS/MS is the preferred method for the structural elucidation and identification of degradation products formed during stability studies. mdpi.comresearchgate.net This powerful technique couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing molecular weight and fragmentation data of the analytes.

Forced degradation studies are conducted by subjecting this compound to harsh conditions (e.g., acid and base hydrolysis, oxidation, photolysis, and thermal stress) to generate potential degradation products. mdpi.comresearchgate.net LC-MS/MS analysis of the stressed samples can then identify these products. For example, under hydrolytic stress conditions, several degradation products of haloperidol have been identified, including a common product in both acidic and basic conditions. mdpi.com Under basic stress, haloperidol can degrade to form cis-4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone N-oxide. mdpi.com The mass spectrometer provides distinct m/z values and fragmentation patterns that help in confirming the structures of these degradants. mdpi.comdntb.gov.ua

| Stress Condition | Identified Degradation Product | Reference |

|---|---|---|

| Acidic Hydrolysis | DPA, DPB, DPC | mdpi.com |

| Basic Hydrolysis | DPB, DPC, DPD | mdpi.com |

| Oxidative Stress | cis- and trans-haloperidol N-oxide | researchgate.net |

UV Spectrophotometric Methods for Assay and Dissolution Studies

UV spectrophotometry offers a simpler, cost-effective, and less time-consuming alternative to HPLC for certain applications, such as routine assay and dissolution studies. jddtonline.info These methods are based on the principle that the drug substance absorbs UV radiation at a specific wavelength.

For haloperidol, the maximum absorbance (λmax) is often found around 244-247 nm. jddtonline.inforjptonline.org A method can be developed and validated by preparing a series of standard solutions of known concentrations and measuring their absorbance to construct a calibration curve. jneonatalsurg.com Linearity is typically demonstrated over a concentration range such as 5-25 µg/ml. jddtonline.info

In dissolution studies, UV spectrophotometry is used to measure the amount of drug released from the dosage form over time into a dissolution medium, often a phosphate buffer (e.g., pH 6.8 or 7.4). jneonatalsurg.comnih.gov Samples are withdrawn at various time points, and their absorbance is measured to determine the drug concentration. nih.gov These methods are validated for parameters like accuracy, precision, and specificity to ensure reliable results. jddtonline.infojneonatalsurg.com

Impurity Profiling and Related Substances Determination

Impurity profiling is the identification and quantification of all potential impurities in a drug substance and product. This is essential for controlling the quality and safety of the pharmaceutical product. Haloperidol decanoate (B1226879) can have several known impurities, arising from the manufacturing process or degradation. ijper.org

Chromatographic Separation of Known and Unknown Impurities

The primary tool for impurity profiling is high-performance liquid chromatography, prized for its high resolving power. ijper.org A single, robust HPLC method is often developed to separate the main component, this compound, from a multitude of known and unknown impurities. ijper.org For instance, a chemometric-assisted LC method was developed to resolve thirteen known impurities of haloperidol decanoate. ijper.org

The chromatographic system must be optimized to achieve adequate resolution (typically >1.5) between all adjacent peaks, including those of polar and non-polar impurities. ijper.org This often requires the use of specialized columns, such as a Hypersil BDS C18, and gradient elution with a mobile phase containing ion-pair reagents to improve the retention of polar impurities. ijper.org The European Pharmacopoeia specifies an HPLC method for related substances in haloperidol decanoate, using a base-deactivated octadecylsilyl silica (B1680970) gel column. uspbpep.com

Method Validation According to ICH Guidelines

Any analytical method used for the determination of impurities must be rigorously validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. ijper.orgresearchgate.netich.org The validation process for an impurity method includes demonstrating specificity, linearity, range, accuracy, precision, and the limit of quantification (LOQ). scielo.brich.org

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. ich.org This is often demonstrated by spiking the drug substance with known impurities and showing their separation. ich.org

Linearity is established across a range of concentrations, from the reporting threshold to above the specification limit for the impurities. ijper.org

Accuracy is determined by spiking the drug product with known amounts of impurities and measuring the recovery. ijper.org

Precision is assessed at different levels (repeatability, intermediate precision) to demonstrate the method's consistency. ijper.org

The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.br This is a critical parameter for quantitative impurity tests. mdpi.com

Bioanalytical Method Development for Preclinical Samples

The long-acting nature of this compound necessitates the development of robust and sensitive bioanalytical methods to accurately characterize its pharmacokinetic profile, as well as that of its active metabolite, haloperidol, in preclinical studies. These methods are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug, which informs its therapeutic potential. The complexity of biological matrices, such as blood plasma and brain tissue, presents unique challenges for the accurate quantification of these compounds.

Extraction and Quantification of this compound and Haloperidol in Biological Matrices

The simultaneous measurement of the lipophilic pro-drug, this compound, and its more polar active metabolite, haloperidol, in biological samples requires sophisticated extraction and analytical techniques. The significant difference in their physicochemical properties complicates the development of a single method for their concurrent extraction and quantification.

Extraction Techniques:

A critical first step in the bioanalytical workflow is the efficient extraction of the analytes from the complex biological matrix. This process aims to isolate and concentrate the compounds of interest while removing interfering endogenous substances. Common techniques employed include:

Liquid-Liquid Extraction (LLE): This is a widely used method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For haloperidol and its metabolites, LLE with solvents like a hexane (B92381)/isoamyl alcohol mixture or chloroform (B151607) has been effective. psychiatryonline.orgresearchgate.net In some methods, a double extraction step is performed to improve recovery from plasma. researchgate.net A salt-assisted liquid-liquid microextraction (SALLME) technique has also been developed, offering a fast and economical option. euchembioj.com

Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent material to selectively adsorb the analytes from the liquid sample. The analytes are then eluted with a suitable solvent. SPE is known for its high recovery and ability to provide cleaner extracts compared to LLE. nih.govnih.gov Molecularly imprinted polymers (MIPs) have been developed as a form of SPE for the selective extraction of haloperidol from brain tissue, demonstrating high recovery rates. nih.govresearchgate.net

Quantification Techniques:

Following extraction, the analytes are quantified using highly sensitive and specific analytical instrumentation.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These chromatographic techniques are used to separate the analytes from each other and from any remaining matrix components before detection. psychiatryonline.orgnih.govwisdomlib.org UPLC offers advantages over traditional HPLC, including shorter run times and improved peak resolution. wisdomlib.org

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): When coupled with HPLC or UPLC (LC-MS/MS), mass spectrometry provides exceptional sensitivity and selectivity for quantifying drug concentrations in biological samples. researchgate.netnih.govnih.gov This is the preferred method for bioanalytical studies due to its ability to distinguish between structurally similar compounds and to detect very low concentrations. nih.gov The use of multiple reaction monitoring (MRM) in tandem mass spectrometry further enhances specificity. researchgate.net

Table 1: Methodologies for Extraction and Quantification

| Technique | Description | Application Example |

|---|---|---|

| Extraction | ||

| Liquid-Liquid Extraction (LLE) | Separation based on differential solubility in immiscible liquids. | Extraction of haloperidol from plasma using chloroform-hexane. researchgate.net |

| Solid-Phase Extraction (SPE) | Selective adsorption of analytes onto a solid sorbent. | Cleanup of haloperidol from brain homogenates. nih.gov |

| Molecularly Imprinted SPE (MISPE) | SPE using polymers with custom-made binding sites for the target analyte. | Selective extraction of haloperidol from rabbit brain tissue with recoveries between 79.9% and 90.4%. nih.govresearchgate.net |

| Quantification | ||

| HPLC with UV Detection | Separation by HPLC followed by detection using ultraviolet light absorption. | Analysis of haloperidol in brain tissue. nih.gov |

| UPLC with Diode Array Detection (DAD) | An advanced form of HPLC with higher resolution and speed, coupled with a detector that measures absorbance across a range of wavelengths. | Rapid and effective separation of haloperidol in plasma samples. wisdomlib.org |

| LC-MS/MS | Combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. | Simultaneous determination of multiple antipsychotics, including haloperidol, in rat brain tissue. nih.gov |

Sensitivity and Selectivity Considerations for in vivo Studies

In in vivo preclinical studies, particularly those involving long-acting injectable formulations like this compound, achieving adequate sensitivity and selectivity is paramount.

Sensitivity:

The slow release of haloperidol from the dodecanoate ester results in low but sustained concentrations of the parent drug and its active metabolite in biological fluids and tissues. Therefore, the analytical method must be sensitive enough to detect and accurately quantify these low levels.

Lower Limit of Quantification (LLOQ): This is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. For haloperidol, LC-MS/MS methods have achieved LLOQs as low as 5.03 pg/mL in human plasma, which is crucial for pharmacokinetic studies. nih.gov In rat brain homogenate, an LLOQ of 0.416 ng/g has been reported for haloperidol. nih.gov

Selectivity:

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, other metabolites, and co-administered drugs.

Matrix Effects: The biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. Proper sample preparation, such as the use of SPE, and chromatographic separation are essential to minimize matrix effects. researchgate.net The use of a deuterated internal standard, like haloperidol-d4, can help to correct for matrix effects and variations in extraction recovery. researchgate.netnih.gov

Metabolite Differentiation: The analytical method must be able to distinguish this compound from haloperidol and other potential metabolites, such as reduced haloperidol. nih.gov Chromatographic separation is key to resolving these different chemical entities before they enter the mass spectrometer.

Table 2: Key Performance Parameters for Bioanalytical Methods

| Parameter | Importance in Preclinical Studies | Reported Values for Haloperidol |

|---|

| Lower Limit of Quantification (LLOQ) | Essential for accurately measuring low drug concentrations following the administration of long-acting formulations. | 5.03 pg/mL in human plasma (LC-MS/MS). nih.gov 0.416 ng/g in rat brain homogenate (LC-MS/MS). nih.gov | | Linearity | Ensures that the response of the detector is proportional to the concentration of the analyte over a specific range. | 0.05-80 ng/mL in human plasma. researchgate.net 0.416–416.0 ng/g in rat brain tissue. nih.gov | | Recovery | The efficiency of the extraction process in recovering the analyte from the biological matrix. | 79.9% to 90.4% for haloperidol from brain tissue using MISPE. nih.gov >95% extraction efficiency for haloperidol from human plasma. nih.gov | | Precision and Accuracy | Demonstrates the reproducibility and closeness of the measured values to the true value. | Intra-day and inter-day precision values for haloperidol analysis were less than 5.86% and 7.63%, respectively. nih.gov Intra-day and inter-day precision and accuracy were better than 7.22% and 6.02% for haloperidol in brain tissue. nih.gov |

Pharmacokinetics and Biotransformation of Haloperidol Dodecanoate Preclinical Focus

Prodrug Activation Mechanisms: Enzymatic Hydrolysis of the Dodecanoate (B1226587) Ester

The conversion of the inactive prodrug, haloperidol (B65202) dodecanoate, to the pharmacologically active haloperidol is a critical step in its mechanism of action. This activation occurs through enzymatic hydrolysis of the dodecanoate ester bond.

In vitro studies have demonstrated that the hydrolysis of haloperidol decanoate (B1226879) is not a spontaneous process but is mediated by enzymes. When incubated with human whole blood, plasma, and various rat tissue homogenates (including brain, lung, liver, kidney, pancreas, and muscle), no significant hydrolysis of the ester was observed. nih.gov This suggests that plasma and tissue fluids lack the necessary enzymatic activity to cleave the ester bond efficiently. researchgate.net

However, hydrolysis is observed when the compound is incubated with partially purified carboxylesterase. nih.govresearchgate.net Furthermore, studies using various cell cultures have confirmed this enzymatic conversion. researchgate.net Hydrolysis of [14C]haloperidol decanoate has been observed in cell cultures of isolated rat liver cells, human and rat lymphocytes, and established cell lines such as BGM cells, WI-38 cells, and L6 cells. nih.gov A time-course study in these cell cultures indicated that haloperidol decanoate is first taken up by the cells and then hydrolyzed to haloperidol intracellularly. nih.gov

Interestingly, the presence of plasma or liver homogenate has been shown to inhibit the enzymatic hydrolysis of haloperidol decanoate. nih.gov This inhibition is attributed to the binding of the lipophilic prodrug to plasma proteins, such as albumin and beta-lipoprotein, which makes the ester bond less accessible to the hydrolyzing enzymes. nih.gov

The primary enzymes responsible for the hydrolysis of haloperidol ester prodrugs are carboxylesterases. nih.govresearchgate.net Research into various haloperidol ester prodrugs has indicated that the rate of hydrolysis is influenced by the length and structure of the fatty acid chain. biorxiv.org

Studies utilizing human liver microsomes (HLM) and human small intestine microsomes (HIM), along with recombinant human carboxylesterases (hCESs), have provided more specific insights into the enzymes involved. The metabolic activation of alcohol ester prodrugs of haloperidol in HLM was found to be similar to that in solutions containing human carboxylesterase 2 (hCES2). fda.gov This suggests that hCES2 is a key enzyme in the hydrolysis of these prodrugs. fda.govelsevierpure.com In contrast, enol ester prodrugs of haloperidol were found to be metabolized by human carboxylesterase 1 (hCES1). fda.govelsevierpure.com Porcine liver esterase (PLE) has also been used as a model enzyme in in vitro studies to determine the relative rates of hydrolysis of different haloperidol esters. biorxiv.org

Preclinical Absorption and Distribution Studies

Following intramuscular injection, haloperidol dodecanoate forms a depot in the muscle tissue from which it is slowly absorbed and distributed throughout the body.

Pharmacokinetic modeling in rats suggests that the disposition of haloperidol and its decanoate ester can be described by a multi-compartment model, which accounts for the hydrolysis of the ester. nih.gov Studies in rats have also indicated that the absorption of the intramuscularly administered ester may occur via the lymphatic system, where hydrolysis to haloperidol is thought to take place. nih.gov The slow entry and hydrolysis of haloperidol decanoate within the lymphatic system are considered to be major contributors to the sustained plasma levels of the active drug. nih.gov Regional lymph node levels in rats showed that the concentration of the ester was highest in the lymph nodes closest to the injection site, reaching a maximum 16 days after administration. nih.gov

Following absorption, both the prodrug and the active moiety are distributed to various tissues. A study in rats using [14C]haloperidol decanoate administered intramuscularly provides insight into the tissue distribution of total radioactivity, which represents haloperidol and its metabolites. nih.gov

| Tissue | Concentration of Total Radioactivity (ng eq/g or ml) - 16 days post-administration |

|---|---|

| Plasma | 150 |

| Medial Iliac Lymph Nodes | 1200 |

| Hypogastric Sacral Lymph Nodes | 800 |

| Brain | Only Haloperidol Detected |

| Hind Limb (injected) | Significantly Higher Radioactivity |

Data synthesized from a study in rats following a single intramuscular injection of [14C]haloperidol decanoate. nih.gov The study reported that only the active metabolite, haloperidol, was found in the brain. nih.gov It is important to note that the prodrug, haloperidol decanoate, does not cross the blood-brain barrier. nih.gov

The highest concentrations of radioactivity were found in the lymph nodes nearest to the injection site, supporting the hypothesis of lymphatic absorption. nih.gov A significant amount of radioactivity also remained in the injected hind limb, indicating a slow release from the depot site. nih.gov Crucially, only haloperidol, and not the decanoate ester, was detected in the brain, confirming that the prodrug itself does not penetrate the central nervous system. nih.gov Another study in rats investigated the organ distribution of haloperidol at therapeutic and toxic doses. At a therapeutic dosage, the concentrations of haloperidol in the blood and various organs were significantly higher in rats with fatty liver disease compared to normal rats, suggesting that liver function can impact the distribution of the active drug. cdrl-ut.org

The therapeutic efficacy of haloperidol is dependent on its ability to cross the blood-brain barrier (BBB) and reach its target dopamine (B1211576) receptors in the central nervous system. As established, the prodrug this compound does not cross the BBB. nih.gov

In vitro studies using human and mouse brain endothelial cell lines (hCMEC/D3 and bEnd.3, respectively) have shown that haloperidol is a substrate for organic cation transporters (OCTs). nih.gov The transport of haloperidol into the brain is likely facilitated by OCTs expressed on both the luminal and abluminal membranes of the BBB. nih.gov Further investigations have revealed that haloperidol is not a substrate for major efflux transporters such as P-glycoprotein (P-gp), BCRP, or the MRP family at the BBB. nih.gov This lack of efflux contributes to its effective penetration into the brain. In vivo studies in rats have also suggested that haloperidol can alter the permeability of the blood-brain barrier itself.

Research assessing the brain penetration of various antipsychotics has indicated that haloperidol achieves its highest penetration in the frontal cortex, striatum, and hippocampus, which may be indicative of influx mechanisms in these regions. researchgate.net

Metabolism of Haloperidol (Active Moiety)

The biotransformation of haloperidol is extensive and occurs predominantly in the liver. news-medical.net The primary metabolic routes include glucuronidation, oxidative metabolism via the cytochrome P450 system, ketone reduction, and the formation of potentially neuroactive pyridinium (B92312) metabolites. researchgate.netresearchgate.net

Glucuronidation represents a major pathway for the hepatic clearance of haloperidol. researchgate.net This process involves the conjugation of haloperidol with glucuronic acid, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, to form a more water-soluble metabolite, haloperidol glucuronide (HALG), facilitating its excretion. nih.gov

Preclinical studies in rats have identified specific UGT isoforms responsible for this reaction. Research using rat liver microsomes (RLMs) indicates that the UGT2B family of enzymes is predominantly involved in the formation of HALG. nih.gov Further investigation through inhibition studies has pinpointed UGT2B12 and UGT2B1 as the key isoforms catalyzing haloperidol glucuronidation in this species. nih.gov In these studies, the UGT2B12 substrate probe (borneol) inhibited HAL glucuronidation by 90%, while the UGT2B1 substrate probe (testosterone) caused 40% inhibition. nih.gov

While human studies are outside the preclinical scope, it is noteworthy that they have identified UGT1A4, UGT1A9, and UGT2B7 as the primary enzymes involved, with UGT2B7 playing the most significant role. nih.govdoi.org This highlights species-specific differences in drug metabolism.

| Enzyme Family | Specific Isoforms Implicated | Supporting Evidence | Reference |

|---|---|---|---|

| UGT2B | UGT2B12, UGT2B1 | Studies in homozygous Gunn rats and phenobarbital-induced rat liver microsomes pointed to the UGT2B family. Specific inhibition studies confirmed the roles of UGT2B12 (90% inhibition) and UGT2B1 (40% inhibition). | nih.gov |

The oxidative metabolism of haloperidol is primarily mediated by the cytochrome P450 (CYP) enzyme system. researchgate.net In vitro studies using animal and human liver microsomes have consistently shown that CYP3A4 is the major isoform responsible for the biotransformation of haloperidol. researchgate.netnih.govnih.gov CYP2D6 also participates, but to a lesser extent. researchgate.netnih.govnih.gov

Key oxidative pathways catalyzed by these enzymes include:

Oxidative N-dealkylation : This reaction cleaves the bond between the piperidine (B6355638) ring and the butyrophenone (B1668137) side chain, resulting in the formation of β-(4-fluorobenzoyl) propionic acid (FBPA) and 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP). researchgate.netclinpgx.org Both CYP3A4 and CYP2D6 are responsible for the N-dealkylation of haloperidol. nih.govnih.gov

Formation of Pyridinium Metabolites : CYP enzymes, particularly CYP3A4, are involved in the oxidation of haloperidol to its potentially neurotoxic pyridinium metabolite, HPP+ (see section 4.3.4). nih.govnih.govnih.gov This process can involve an intermediate, haloperidol 1,2,3,6-tetrahydropyridine (B147620) (HTP), which is also formed by CYP3A4. nih.govnih.gov

Preclinical research in rats has confirmed the central role of the CYP3A subfamily in these oxidative pathways. nih.gov

| Metabolic Reaction | Primary Enzyme(s) | Resulting Metabolites | Reference |

|---|---|---|---|

| Oxidative N-dealkylation | CYP3A4, CYP2D6 | β-(4-fluorobenzoyl) propionic acid (FBPA), 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) | researchgate.netnih.govnih.govclinpgx.org |

| Oxidation to HTP | CYP3A4 | Haloperidol 1,2,3,6-tetrahydropyridine (HTP) | nih.govnih.gov |

| Oxidation of HTP to HP+ | CYP3A4, CYP2D6 | Haloperidol pyridinium (HP+) | nih.govnih.gov |

| Back-oxidation of Reduced Haloperidol | CYP3A4, CYP2D6 | Haloperidol | nih.govnih.govnih.gov |

Another significant metabolic pathway for haloperidol is its reversible reduction to reduced haloperidol (RHAL), also known as reduced haloperidol (RH). nih.govscispace.com This reaction involves the conversion of the keto group on the butyrophenone side chain to a hydroxyl group, a process catalyzed by a cytosolic enzyme known as ketone reductase. nih.govnih.gov Reduced haloperidol is pharmacologically less active than its parent compound. nih.govnih.gov

This metabolic process is a reversible equilibrium. nih.gov Reduced haloperidol can be oxidized back to the parent haloperidol. clinpgx.org This back-conversion is catalyzed by the cytochrome P450 system, specifically involving isoforms CYP3A4 and CYP2D6. nih.govnih.govnih.gov Preclinical and clinical studies have shown that the reductive capacity (haloperidol to RHAL) is generally greater than the oxidative capacity for the back-conversion. nih.gov In one study, approximately 23% of haloperidol's biotransformation involved the reduction pathway, whereas the back-conversion from the reduced metabolite accounted for a smaller fraction of its total biotransformation. nih.govscispace.com

Haloperidol can undergo metabolic oxidation to form a quaternary pyridinium metabolite, 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-pyridinium (HPP+). researchgate.netnih.gov This metabolite is a structural analog of the neurotoxin MPP+ (1-methyl-4-phenylpyridinium), which has prompted interest in its formation. nih.gov

Preclinical studies in rats have demonstrated that HPP+ is formed in the liver and can be found in brain tissue. nih.gov The formation of HPP+ from haloperidol in rat liver microsomes is catalyzed mainly by the CYP3A subfamily. nih.gov This biotransformation can proceed through a tetrahydropyridine (B1245486) intermediate (HTP). nih.govnih.gov Additionally, the major metabolite, reduced haloperidol, can also be oxidized to a reduced pyridinium metabolite (RHPP+), a reaction also catalyzed by CYP3A enzymes. nih.govnih.gov

| Parent Compound | Metabolite | Enzyme(s) Involved (Preclinical) | Reference |

|---|---|---|---|

| Haloperidol | HPP+ (Haloperidol pyridinium) | CYP3A subfamily | nih.gov |

| Reduced Haloperidol | RHPP+ (Reduced haloperidol pyridinium) | CYP3A subfamily | nih.govnih.gov |

Preclinical Elimination and Excretion Profiles

Following its release from the dodecanoate ester and subsequent metabolism, haloperidol and its metabolites are eliminated from the body. Preclinical studies using radiolabeled compounds in animal models have been crucial for defining the routes and rates of excretion.

Studies in rats administered [14C]-haloperidol decanoate intramuscularly provide a clear profile of its excretion. nih.gov The elimination is slow and prolonged, consistent with the long-acting nature of the formulation. Approximately 90% of the administered radioactive dose was excreted over a period of 42 days. nih.gov

The chemical forms of the excreted compounds differ by route. The major urinary metabolite identified in rats was p-fluorophenylaceturic acid, a downstream product of the N-dealkylation pathway. nih.gov In contrast, the primary biliary metabolites were the glucuronide and sulfate (B86663) conjugates of haloperidol. nih.gov Notably, no unchanged haloperidol decanoate was detected in the excreta, confirming that hydrolysis of the ester is a prerequisite for elimination. nih.gov

Terminal Elimination Half-Life Determination in Preclinical Species

The terminal elimination half-life of a drug is a key pharmacokinetic parameter that indicates the time required for its plasma concentration to decrease by half after administration. For a long-acting injectable formulation like this compound, this parameter is governed by the slow release and subsequent hydrolysis of the ester into the active compound, haloperidol. This rate-limiting absorption process results in what is known as "flip-flop" pharmacokinetics, where the apparent half-life is much longer than the true elimination half-life of the active drug itself. nih.govdroracle.ai

Preclinical studies in various animal models have been essential in characterizing this extended half-life. In dogs, studies of the absorption mechanism from an intramuscular depot revealed that haloperidol was detectable in plasma shortly after dosing, with peak levels occurring within three to seven days. nih.govdrugbank.com The subsequent decline in plasma concentrations demonstrated a long apparent half-life. Following administration of the decanoate ester, the apparent half-life of haloperidol is approximately three weeks. nih.govjanssenlabels.com

In rats, pharmacokinetic studies involving intramuscular administration of haloperidol decanoate also demonstrated sustained plasma levels of haloperidol. nih.gov The absorption of the ester from the injection site, likely involving the lymphatic system, and its subsequent hydrolysis are the rate-limiting steps that determine the long duration of action. nih.govjst.go.jp While the specific half-life can vary, these studies confirm the prolonged release characteristics. Other animal studies have also contributed to the understanding of this prolonged pharmacokinetic profile before human trials.

Table 1: Terminal Elimination Half-Life of Haloperidol after this compound Administration in Preclinical Species

| Preclinical Species | Apparent Terminal Elimination Half-Life of Haloperidol |

| Dogs | ~3 weeks nih.govjanssenlabels.com |

| Rats | Sustained release kinetics observed nih.govjst.go.jp |

Pharmacokinetic Modeling and Simulation in Preclinical Development

Pharmacokinetic (PK) modeling and simulation are vital tools in the preclinical development of drugs like this compound. These mathematical models use data from animal studies to describe and predict the absorption, distribution, metabolism, and elimination (ADME) of the compound. mdpi.com For long-acting formulations, these models are particularly crucial for assessing dose-linearity and predicting drug concentrations at steady-state.

Dose-Linearity Assessment in Animal Models

Dose-linearity assessment determines whether a drug's exposure in the body changes proportionally with the dose administered. A drug with linear pharmacokinetics is more predictable when adjusting doses. Preclinical investigations are fundamental in establishing this property.

In studies with dogs, plasma levels of haloperidol were found to be dose-related after both single and repeated intramuscular doses of haloperidol decanoate. nih.govdrugbank.com This finding suggests that the processes governing the release and clearance of haloperidol from its dodecanoate ester are not saturated within the therapeutic dose range, supporting a predictable dose-exposure relationship.

Similarly, studies in rats have explored the pharmacokinetics of haloperidol. While some studies focus on the intravenous administration of haloperidol itself, they have established that its disposition kinetics are linear over a specified dose range. nih.gov This foundational knowledge of the active moiety's linear kinetics is critical when evaluating the dose-proportionality of the long-acting ester formulation. The relationship between the dose of haloperidol decanoate and the resulting plasma concentration of haloperidol is considered roughly linear. janssenlabels.com

Table 2: Dose-Linearity Assessment of this compound in Animal Models

| Preclinical Species | Key Findings |

| Dogs | Plasma levels of haloperidol were found to be dose-related following single and repeated doses of the decanoate ester. nih.govdrugbank.com |

| Rats | The disposition kinetics of the active moiety, haloperidol, have been found to be linear over the dose range studied. nih.gov |

Steady-State Plasma Level Prediction

For a long-acting injectable administered repeatedly, predicting steady-state plasma concentrations is essential. Steady-state is achieved when the rate of drug administration equals the rate of elimination, leading to stable plasma levels over time. Preclinical pharmacokinetic models are instrumental in making these predictions.

Data from single-dose animal studies can be used to construct multi-compartment models that simulate plasma levels after multiple injections. nih.govjst.go.jp In rats, plasma levels of haloperidol following intramuscular administration of the decanoate ester were successfully fitted to such models. nih.gov These models can then be used to forecast the time required to reach steady-state and the expected average concentration.

Based on its long apparent half-life of about three weeks, pharmacokinetic principles predict that steady-state plasma concentrations will be achieved after several dosing intervals. nih.govjanssenlabels.com In clinical settings, this corresponds to approximately 2 to 4 months of monthly injections. janssenlabels.com Preclinical simulations in animal models provide the initial basis for these predictions, allowing for the design of appropriate dosing regimens for further clinical investigation. mdpi.comnih.gov

Table 3: Steady-State Plasma Level Prediction for this compound in Preclinical Development

| Modeling Aspect | Preclinical Finding/Application |

| Model Type | Multi-compartment models are used to describe the sustained release and disposition. nih.govjst.go.jp |

| Basis for Prediction | Parameters from single-dose studies in animal models are used to simulate multi-dose scenarios. nih.gov |

| Predicted Outcome | Models forecast the time to reach steady-state and the expected plasma concentrations. nih.govjanssenlabels.com |

Pharmacodynamic Research on Haloperidol Dodecanoate Preclinical and Mechanistic

Receptor Binding Studies of Haloperidol (B65202) Dodecanoate (B1226587) (Prodrug) and Haloperidol (Active)

The antipsychotic activity of the haloperidol dodecanoate formulation is entirely attributable to the released haloperidol, as the esterified prodrug itself is pharmacologically inert. nih.gov

As a prodrug, this compound is designed for slow release and has no intrinsic activity or significant affinity for neuroleptic receptors. nih.gov Its clinical efficacy is dependent on its conversion to haloperidol. patsnap.comnih.gov

The primary mechanism of action of haloperidol is potent antagonism of dopamine (B1211576) D2 receptors in the brain. patsnap.comyoutube.comdroracle.ai This high-affinity binding to D2 receptors is a hallmark of first-generation antipsychotics and is directly correlated with their antipsychotic potency. patsnap.comdroracle.ainih.govjohnshopkins.edu Haloperidol's therapeutic effects in managing psychosis are mediated through this blockade of dopamine transmission. patsnap.comdroracle.aipatsnap.com While it has a high affinity for D2 receptors, haloperidol also interacts with other receptors, though to a lesser extent, including alpha-adrenergic, serotonergic, and histaminergic receptors. patsnap.comnih.govnih.gov

Table 1: Receptor Binding Affinity (Ki, nM) of Haloperidol

| Receptor | Binding Affinity (Ki, nM) |

|---|---|

| Dopamine D2 | 0.89 |

Data sourced from research on haloperidol's binding profile. nih.gov

Mechanistic Investigations of Central Dopaminergic Modulation

Haloperidol's antagonism of D2 receptors leads to significant modulation of dopaminergic pathways, which explains both its therapeutic actions and some of its other central effects. droracle.ai

The brain's dopaminergic systems are organized into several distinct pathways, and the effects of haloperidol vary depending on the pathway involved. psychopharmacologyinstitute.com

Mesolimbic Pathway: This pathway, projecting from the ventral tegmental area (VTA) to the nucleus accumbens, is implicated in motivation, reward, and emotion. psychopharmacologyinstitute.com Hyperactivity in the mesolimbic pathway is thought to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions. patsnap.compatsnap.compsychopharmacologyinstitute.com Haloperidol's therapeutic efficacy is largely attributed to its blockade of D2 receptors in this pathway, which reduces the excessive dopaminergic activity. patsnap.compatsnap.comdroracle.ai

Nigrostriatal Pathway: Containing about 80% of the brain's dopamine, this pathway projects from the substantia nigra to the striatum and is a critical component of the motor system, involved in planning and executing purposeful movement. psychopharmacologyinstitute.com Haloperidol's potent D2 receptor blockade in the nigrostriatal pathway can disrupt normal motor function, which is the basis for extrapyramidal symptoms. patsnap.compatsnap.compsychopharmacologyinstitute.com Preclinical studies have shown that haloperidol treatment can lead to an increase in D2 receptor binding density and a decrease in dopamine transporter (DAT) binding in the caudate putamen (striatum) and nucleus accumbens. oup.comnih.gov

Several preclinical models are used to study the effects of compounds on the dopaminergic system and predict antipsychotic activity. semanticscholar.orgnih.gov

Haloperidol-Induced Catalepsy: This is a widely used model in rodents to assess the central D2 receptor-blocking activity of potential antipsychotic drugs. meliordiscovery.com Administration of haloperidol induces a state of immobility or catalepsy, and the intensity and duration of this effect correlate with D2 receptor antagonism. meliordiscovery.com The "bar test" is a common method to quantify catalepsy, where the time it takes for an animal to remove its paws from a raised bar is measured. meliordiscovery.com This model is effective for screening compounds that act through D2 receptor blockade. meliordiscovery.com

Prepulse Inhibition (PPI) of Startle: PPI is a model of sensorimotor gating, a neurological process that filters out unnecessary stimuli. nih.gov Deficits in PPI are observed in conditions like schizophrenia. nih.gov This model can be used to evaluate the potential of antipsychotic drugs to restore normal sensorimotor gating function. nih.gov

Relationship Between Plasma Concentrations and Receptor Occupancy in Preclinical Models

A clear and predictable relationship exists between the plasma concentration of haloperidol and the degree of D2 receptor occupancy in the brain. nih.govnih.gov This relationship is crucial for understanding the pharmacodynamics of the drug. Positron Emission Tomography (PET) studies using radioligands like [11C]-raclopride have been instrumental in defining this correlation. nih.gov

Research has established a saturating hyperbolic relationship between plasma levels and D2 occupancy. nih.gov Studies have shown that relatively low plasma concentrations of haloperidol are required to achieve significant D2 receptor occupancy. nih.govsemanticscholar.org For instance, it has been demonstrated that, on average, a plasma level of 0.51 ng/mL achieves 50% D2 occupancy, while a concentration of 2.0 ng/mL is associated with 80% occupancy. nih.gov This demonstrates that reliable predictions of central D2 receptor occupancy can be made from plasma levels, providing a valuable surrogate measure in research and clinical settings. nih.govsemanticscholar.org Peak receptor occupancy for depot formulations like haloperidol decanoate (B1226879) is generally in line with that observed for oral formulations. scispace.com

Table 2: Correlation Between Haloperidol Plasma Concentration and Dopamine D2 Receptor Occupancy

| Haloperidol Plasma Level (ng/mL) | Average D2 Receptor Occupancy (%) |

|---|---|

| 0.51 | ~50% |

| 1.0 - 2.0 | ~60% - 80% |

| 5.8 | up to 88% |

Data derived from PET studies correlating plasma levels with D2 receptor occupancy. nih.govsemanticscholar.org

Stability and Degradation Pathways of Haloperidol Dodecanoate

Forced Degradation Studies (Hydrolytic, Oxidative, Photolytic, Thermal)

Forced degradation, or stress testing, is essential for identifying potential degradation products and pathways, which helps in the development of stability-indicating analytical methods. Studies on haloperidol (B65202), the active metabolite of haloperidol dodecanoate (B1226587), provide significant insight into the potential degradation profile of the ester prodrug under various stress conditions.

Hydrolytic Degradation: The ester linkage in haloperidol dodecanoate is susceptible to hydrolysis, which is its primary degradation route, yielding haloperidol and decanoic acid. veeprho.com The resulting haloperidol molecule is sensitive to pH changes and undergoes further degradation in both acidic and alkaline environments. mdpi.com Stress studies on haloperidol have shown significant degradation under acidic and basic conditions. researchgate.net For instance, exposure to acidic conditions (e.g., 1 N HCl at 70°C) and basic conditions (e.g., 1 N NaOH at 70°C) leads to the formation of specific degradation products. mdpi.comijpsonline.com

Oxidative Degradation: The stability of haloperidol under oxidative stress appears variable depending on the study conditions. Some research indicates that haloperidol demonstrates robust stability when exposed to oxidizing agents like hydrogen peroxide. mdpi.comresearchgate.net Conversely, other studies report degradation under oxidative stress, leading to the formation of N-oxide derivatives. ijpsonline.comijpsonline.com For example, exposure to 15% hydrogen peroxide resulted in the formation of two primary degradation products. ijpsonline.com

Photolytic Degradation: Exposure to light can be a critical factor in the stability of pharmaceutical compounds. While some studies have found haloperidol to be stable under photolytic stress, others have shown significant degradation, particularly in solution. mdpi.comresearchgate.net One study noted that a haloperidol solution experienced up to 57% degradation after 48 hours of sunlight exposure, whereas the powdered form was considerably more stable. researchgate.net Protecting haloperidol formulations from light is crucial, as evidenced by the discoloration and precipitation observed in solutions stored in clear glass vials compared to those in amber vials. mdpi.com

Thermal Degradation: Haloperidol generally exhibits good stability under dry-heat conditions. mdpi.comresearchgate.net However, thermal degradation can occur at elevated temperatures, particularly in solution. mdpi.com Studies involving heating haloperidol solutions at temperatures such as 60°C and 80°C have been conducted to assess its thermal liability. mdpi.com One report indicated that haloperidol in a liquid state was stable when heated in a sealed ampoule at 70°C for seven days. ijpsonline.com

Identification and Characterization of Degradation Products

The characterization of degradation products is crucial for ensuring the safety and quality of the drug product. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS/MS) are instrumental in identifying these compounds. mdpi.com

Under hydrolytic stress, the primary products from this compound are haloperidol and decanoic acid. veeprho.com Further degradation of haloperidol under acidic stress leads to products designated as DPA, DPB, and DPC, while basic stress yields DPB, DPC, and DPD. mdpi.com One of the degradation products, DPD, formed under basic conditions, has been identified as cis-4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone N-oxide. mdpi.com

Oxidative degradation of haloperidol has been shown to produce two N-oxide isomers. ijpsonline.comijpsonline.com One product (Dp-1), identified as trans-haloperidol-N-oxide, forms readily at room temperature. ijpsonline.com The second product (Dp-2), cis-haloperidol-N-oxide, typically requires heating to form. ijpsonline.com Both of these degradation products have a molecular mass 16 atomic mass units higher than that of haloperidol. ijpsonline.com

| Stress Condition | Degradation Product Identifier | Proposed Identity/Structure |

|---|---|---|

| Hydrolytic (Ester Hydrolysis) | - | Haloperidol |

| Hydrolytic (Ester Hydrolysis) | - | Decanoic acid |

| Hydrolytic (Acidic) | DPA, DPB, DPC | Unspecified Haloperidol Degradants |

| Hydrolytic (Basic) | DPB, DPC, DPD | DPD: cis-4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone N-oxide |

| Oxidative | Dp-1 | trans-haloperidol-N-oxide |

| Oxidative | Dp-2 | cis-haloperidol-N-oxide |

Elucidation of Degradation Mechanisms and Kinetics

The primary degradation mechanism for this compound is the hydrolysis of its ester bond. veeprho.compatsnap.com In vivo, this process is gradual and enzyme-mediated, which accounts for its long-acting depot effect. veeprho.comnih.govnih.gov Studies have shown that carboxylesterase can hydrolyze the ester, but this process is inhibited by plasma proteins like albumin and beta-lipoprotein, which bind to the ester and stabilize it against enzymatic action. nih.gov This interaction is a key factor in its slow in-vivo conversion to active haloperidol.

The kinetics of haloperidol degradation following hydrolysis are influenced by the specific environmental conditions. While detailed kinetic models and reaction rates are not extensively reported in the literature, the conditions of forced degradation studies provide insight. For instance, the rate of hydrolytic degradation of haloperidol is dependent on pH, and the formation of oxidative degradation products is influenced by temperature, with the cis-N-oxide isomer forming only upon heating. ijpsonline.com The slow release and hydrolysis kinetics in vivo result in a long apparent elimination half-life of approximately three weeks for the active haloperidol moiety.

Thermal Stability Analysis (e.g., TGA, DSC)

Thermogravimetric Analysis (TGA): TGA studies on haloperidol show that it is thermally stable up to 230°C, with no significant mass loss observed below this temperature. mdpi.com Above 230°C, haloperidol undergoes a single-step thermal degradation process that concludes at approximately 341.5°C, leaving only about 1% of residual mass. mdpi.com

Differential Scanning Calorimetry (DSC): The DSC thermogram for haloperidol shows a distinct endothermic peak at approximately 149.5°C, which corresponds to its melting point. mdpi.com This transition from a solid to a liquid state occurs without decomposition, confirming the compound's thermal stability up to its melting point. mdpi.com The heat of fusion associated with this melting process has been measured at 151.69 J/g. mdpi.com

| Analysis Technique | Parameter | Value (for Haloperidol) |

|---|---|---|

| DSC | Melting Point | ~149.5 °C |

| DSC | Heat of Fusion | 151.69 J/g |

| TGA | Onset of Decomposition | ~230 °C |

| TGA | Completion of Decomposition | ~341.5 °C |

Long-Term and Accelerated Stability Testing Methodologies

Long-term and accelerated stability studies are fundamental to establishing the shelf-life and appropriate storage conditions for pharmaceutical products like this compound injections. These studies are conducted according to protocols outlined by the International Council for Harmonisation (ICH). ijpsonline.com

The core of these methodologies is the use of a validated stability-indicating analytical method, typically a high-performance liquid chromatography (HPLC) method. ijper.orgnih.gov Such a method must be able to accurately quantify the active pharmaceutical ingredient (this compound) and separate it from all potential process-related impurities and degradation products without interference. researchgate.netijper.org Method validation involves demonstrating specificity, linearity, accuracy, precision, and robustness. mdpi.comresearchgate.net

For long-term stability testing , the drug product is stored under the recommended storage conditions (e.g., controlled room temperature or refrigeration) for a period extending beyond the proposed shelf-life. Samples are pulled at predetermined intervals and analyzed to ensure the product remains within its quality specifications.

For accelerated stability testing , the product is subjected to elevated stress conditions of temperature and humidity (e.g., 40°C / 75% relative humidity). This is designed to increase the rate of chemical degradation and physical changes. The data gathered from these studies are used to predict the shelf-life of the product under normal storage conditions and to evaluate the impact of short-term excursions outside of the label storage conditions that might occur during shipping or handling. For injectable products like this compound, physical stability aspects such as precipitation or changes in viscosity are also monitored.

Advanced Pharmaceutical Formulation Strategies for Haloperidol Dodecanoate

Long-Acting Injectable Depot Formulations

Haloperidol (B65202) dodecanoate (B1226587) is an ester derivative of haloperidol, designed specifically for use in long-acting injectable (LAI) depot formulations. hres.ca These formulations provide a sustained release of the active drug, haloperidol, following intramuscular administration. hres.canih.gov The development of depot injections in the 1960s provided a crucial method for long-term maintenance treatment. nih.gov The formulation involves dissolving the ester prodrug in a non-aqueous, biocompatible vehicle, which is then injected deep into a muscle, typically the gluteus maximus. hres.canih.gov From this intramuscular depot, the drug is slowly released into the systemic circulation. hres.ca

Upon administration, the haloperidol dodecanoate formulation results in a slow and sustained release of active haloperidol. europa.eu Plasma concentrations of the drug rise gradually, typically reaching a peak within 3 to 9 days after the injection. europa.eunih.gov The active haloperidol is then detectable in the plasma within an hour after dosing. nih.gov Steady-state plasma levels are generally achieved within two to four months in patients receiving regular monthly injections. europa.eunih.govfda.gov The subsequent decay of plasma levels corresponds to an average half-life of about three weeks. nih.gov